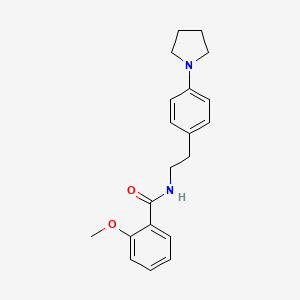

2-methoxy-N-(4-(pyrrolidin-1-yl)phenethyl)benzamide

Description

2-Methoxy-N-(4-(pyrrolidin-1-yl)phenethyl)benzamide is a benzamide derivative characterized by a 2-methoxybenzoyl group linked to a phenethylamine scaffold substituted with a pyrrolidine ring at the para position. This structure combines aromatic, aliphatic, and heterocyclic moieties, making it a candidate for diverse biological interactions. The pyrrolidine group enhances solubility and may influence receptor binding, while the methoxy group contributes to electronic effects and metabolic stability . Its synthesis likely involves carbodiimide-mediated coupling of 2-methoxybenzoic acid with 4-(pyrrolidin-1-yl)phenethylamine, a method analogous to procedures described for related benzamides .

Properties

IUPAC Name |

2-methoxy-N-[2-(4-pyrrolidin-1-ylphenyl)ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O2/c1-24-19-7-3-2-6-18(19)20(23)21-13-12-16-8-10-17(11-9-16)22-14-4-5-15-22/h2-3,6-11H,4-5,12-15H2,1H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHQHSRVSFBXJEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)NCCC2=CC=C(C=C2)N3CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-(4-(pyrrolidin-1-yl)phenethyl)benzamide typically involves the following steps:

Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 2-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with an amine to form the benzamide.

Introduction of the Pyrrolidinyl Group: The pyrrolidinyl group can be introduced via nucleophilic substitution reactions. For example, 4-(pyrrolidin-1-yl)phenethylamine can be synthesized by reacting 4-bromophenethylamine with pyrrolidine in the presence of a base such as potassium carbonate.

Coupling of the Two Fragments: The final step involves coupling the benzamide core with the pyrrolidinyl-substituted phenethylamine using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of 2-methoxy-N-(4-(pyrrolidin-1-yl)phenethyl)benzamide may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-(4-(pyrrolidin-1-yl)phenethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

Reduction: The benzamide core can be reduced to form the corresponding amine.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: Formation of 2-hydroxy-N-(4-(pyrrolidin-1-yl)phenethyl)benzamide or 2-formyl-N-(4-(pyrrolidin-1-yl)phenethyl)benzamide.

Reduction: Formation of 2-methoxy-N-(4-(pyrrolidin-1-yl)phenethyl)benzylamine.

Substitution: Formation of derivatives with various functional groups replacing the methoxy group.

Scientific Research Applications

2-methoxy-N-(4-(pyrrolidin-1-yl)phenethyl)benzamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, and anticancer activities.

Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-methoxy-N-(4-(pyrrolidin-1-yl)phenethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Substitution at the Phenethylamine Moiety

- 2-Methoxy-N-{[4-phenyl-1-(propylthio)piperidin-4-yl]methyl}benzamide (Compound 1, )

This compound replaces the pyrrolidine ring with a piperidine scaffold bearing a propylthio group. The larger piperidine ring may reduce blood-brain barrier penetration compared to the target compound’s pyrrolidine, while the thioether group could enhance lipophilicity and oxidative stability .

- However, the sulfonyl group may reduce metabolic stability compared to the target compound’s simpler pyrrolidine substituent .

Substitution on the Benzamide Core

- 2-Methoxy-N-(4-(trifluoromethyl)phenyl)benzamide ()

The trifluoromethyl group at the phenyl ring is strongly electron-withdrawing, which may enhance binding to hydrophobic pockets in target proteins. However, the absence of the pyrrolidine-phenethyl chain limits its ability to engage in secondary interactions, reducing selectivity .

- However, the bulkier thiazole substituent may hinder membrane permeability compared to the target compound’s flexible phenethyl chain .

Pharmacological and Physicochemical Properties

Table 1: Comparative Analysis of Key Parameters

Key Observations:

- Solubility: The target compound’s pyrrolidine and methoxy groups balance lipophilicity and polarity, yielding a moderate topological polar surface area (TPSA ~41.6 Ų), favorable for oral bioavailability . In contrast, the thiazole derivative’s higher TPSA (~76.8 Ų) may limit membrane permeability .

- Metabolic Stability: The ethylsulfonyl group in ’s compound is prone to enzymatic reduction, whereas the target compound’s pyrrolidine is metabolically robust .

- Receptor Specificity: Quinoline-containing analogues like MQ1 () exhibit high affinity for MCH1 receptors due to planar aromatic systems, a feature absent in the target compound, which may instead target dopamine or sigma receptors .

Biological Activity

2-Methoxy-N-(4-(pyrrolidin-1-yl)phenethyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

- Chemical Formula : C18H24N2O2

- Molecular Weight : 300.39 g/mol

The biological activity of 2-methoxy-N-(4-(pyrrolidin-1-yl)phenethyl)benzamide is primarily attributed to its interaction with various biological macromolecules, including enzymes and receptors.

- Target Interaction : The compound may inhibit specific enzymes involved in inflammatory pathways or cancer progression, thereby exerting therapeutic effects. For instance, it has been suggested that compounds with similar structures can modulate the activity of Peroxisome Proliferator-Activated Receptors (PPARs), which play a crucial role in lipid and carbohydrate metabolism .

Anticancer Activity

Research indicates that derivatives of benzamide, including 2-methoxy-N-(4-(pyrrolidin-1-yl)phenethyl)benzamide, exhibit significant anticancer properties. In vitro studies have shown:

- Inhibition of Cell Proliferation : The compound has demonstrated the ability to inhibit the proliferation of various cancer cell lines, potentially through apoptosis induction or cell cycle arrest mechanisms.

Anti-inflammatory Effects

The compound's potential anti-inflammatory properties are linked to its ability to modulate inflammatory signaling pathways:

- Cytokine Modulation : It may reduce the production of pro-inflammatory cytokines, which are critical in the pathogenesis of chronic inflammatory diseases.

Research Findings and Case Studies

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of 2-methoxy-N-(4-(pyrrolidin-1-yl)phenethyl)benzamide.

| Study | Findings |

|---|---|

| Study 1 | Demonstrated significant inhibition of tumor growth in xenograft models when treated with similar benzamide derivatives. |

| Study 2 | Reported that compounds with pyrrolidine rings exhibited enhanced selectivity for cancer cell lines over normal cells. |

| Study 3 | Found that anti-inflammatory effects were mediated through inhibition of NF-kB signaling pathways. |

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics and safety profile is essential for evaluating the therapeutic potential:

- Absorption and Distribution : The compound is expected to have favorable absorption characteristics due to its lipophilic nature.

- Toxicity Studies : Preliminary toxicity assessments indicate that while some derivatives exhibit low toxicity profiles, further studies are warranted to establish safety in clinical settings .

Q & A

Q. What are the key steps in synthesizing 2-methoxy-N-(4-(pyrrolidin-1-yl)phenethyl)benzamide, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves:

- Step 1 : Formation of the phenethylamine intermediate by reacting 4-(pyrrolidin-1-yl)phenethylamine with a benzoyl chloride derivative.

- Step 2 : Coupling the intermediate with 2-methoxybenzoic acid using carbodiimide-based reagents (e.g., EDC/HOBt) under inert conditions .

- Optimization : Control reaction temperature (0–5°C for exothermic steps), use anhydrous solvents (e.g., DMF or DCM), and monitor progress via TLC or HPLC. Purification via column chromatography with gradient elution (hexane/ethyl acetate) improves purity .

Q. Which analytical techniques are essential for characterizing this compound, and how are they applied?

- NMR Spectroscopy : Confirm structural integrity (e.g., methoxy proton resonance at ~3.8 ppm, pyrrolidine protons at 1.8–2.5 ppm) .

- Mass Spectrometry (ESI-MS) : Validate molecular weight (e.g., [M+H]+ peak matching theoretical mass) .

- HPLC-PDA : Assess purity (>95%) and monitor degradation products under stressed conditions (e.g., pH, temperature) .

Advanced Research Questions

Q. How does the substitution pattern (methoxy, pyrrolidine) influence the compound’s biological activity?

- Methoxy Group : Enhances lipophilicity and membrane permeability, critical for CNS-targeted studies. Positional effects (ortho vs. para) modulate receptor binding .

- Pyrrolidine Moiety : Acts as a hydrogen-bond acceptor, improving interactions with biological targets (e.g., GPCRs or enzymes). Comparative SAR studies with piperidine or morpholine analogs reveal selectivity trends .

Q. What experimental strategies resolve contradictions in solubility or stability data across studies?

- Solubility : Use standardized solvents (e.g., DMSO for stock solutions) and report exact concentrations. Conflicting data may arise from polymorphic forms; characterize crystalline vs. amorphous states via XRD .

- Stability : Conduct accelerated stability studies (40°C/75% RH) and identify degradation pathways using LC-MS. For example, hydrolytic cleavage of the benzamide bond may occur under acidic conditions .

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic or electrophilic environments?

- Nucleophilic Attack : The electron-rich pyrrolidine nitrogen participates in protonation-dependent reactions (e.g., acylation). Kinetic studies under varying pH (3–9) reveal rate constants for amide bond cleavage .

- Electrophilic Substitution : The methoxy group directs electrophiles to the benzamide’s para position, confirmed by halogenation or nitration experiments .

Q. How can researchers design pharmacological profiling assays for this compound?

- In Vitro : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify off-target effects. Use SPR or ITC to measure binding affinity to target proteins .

- In Vivo : Optimize pharmacokinetics (e.g., bioavailability via IV/PO routes in rodents) and assess metabolite formation using UPLC-QTOF .

Q. What purification challenges arise during scale-up, and how are they addressed?

- Impurities : Remove unreacted phenethylamine via acid-base extraction. High-polarity byproducts (e.g., diacylated derivatives) require reverse-phase chromatography .

- Crystallization : Optimize solvent mixtures (e.g., ethanol/water) and cooling rates to avoid oiling out. Polymorph screening ensures reproducibility .

Q. How do structural modifications improve the compound’s metabolic stability?

- Deuteriation : Replace methoxy hydrogens with deuterium to slow CYP450-mediated oxidation (e.g., deuterated analogs show 2x longer half-life in microsomal assays) .

- Steric Shielding : Introduce bulky substituents (e.g., tert-butyl) near the amide bond to reduce enzymatic hydrolysis .

Q. What computational methods predict the compound’s binding modes to biological targets?

Q. How does the pyrrolidine-phenethyl linkage affect interactions with heterocyclic systems in co-crystallization studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.